molecular formula C14H12N4O2 B15105307 N-(1H-imidazol-2-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

N-(1H-imidazol-2-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

Cat. No.: B15105307
M. Wt: 268.27 g/mol
InChI Key: NQPGRJFISFVSPG-UHFFFAOYSA-N
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Description

N-(1H-Imidazol-2-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide is a heterocyclic compound featuring a quinoline core fused with an imidazole substituent. Its structure includes a 1,2-dihydroquinoline scaffold modified by a carboxamide group at position 4 and a methyl group at position 1.

Properties

Molecular Formula

C14H12N4O2

Molecular Weight

268.27 g/mol

IUPAC Name

N-(1H-imidazol-2-yl)-1-methyl-2-oxoquinoline-4-carboxamide

InChI

InChI=1S/C14H12N4O2/c1-18-11-5-3-2-4-9(11)10(8-12(18)19)13(20)17-14-15-6-7-16-14/h2-8H,1H3,(H2,15,16,17,20)

InChI Key

NQPGRJFISFVSPG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)C(=O)NC3=NC=CN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-imidazol-2-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be introduced through a condensation reaction involving an aldehyde and an amine, followed by cyclization with a suitable reagent .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The specific conditions, including temperature, pressure, and solvent choice, are tailored to maximize the production scale .

Chemical Reactions Analysis

Types of Reactions

N-(1H-imidazol-2-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

N-(1H-imidazol-2-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1H-imidazol-2-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analog: N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

This compound (CAS: 1790895-25-8) shares the 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide backbone but substitutes the imidazole group with a 2,3-dihydrobenzo[b][1,4]dioxin moiety. Key differences include:

Property Target Compound Analog (CAS 1790895-25-8)
Substituent 1H-imidazol-2-yl 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl
Molecular Weight ~311.3 g/mol (estimated) ~363.4 g/mol (calculated)
Purity Not reported 99% (commercially available)
Hydrogen Bond Capacity High (imidazole N-H and carbonyl groups) Moderate (ether oxygen and carbonyl groups)
Applications Potential kinase inhibition (inferred from analogs) Unreported; likely exploratory for drug discovery

The imidazole group in the target compound enhances polarity and metal-binding capacity compared to the benzo-dioxin analog, which may improve solubility and bioavailability in biological systems.

Comparison with Imidazole-Based Ligands

describes a copper(II) complex synthesized using the ligand 1-(1H-imidazol-2-yl)-N-(2-(methylthio)phenyl)methanimine, a Schiff base derivative. While distinct from the target compound, both share an imidazole core. Key contrasts include:

  • Functional Groups : The target compound has a carboxamide linkage, whereas the Schiff base ligand features a methanimine (C=N) group and a methylthio substituent .
  • Coordination Behavior: The Schiff base ligand acts as a tridentate donor (N, S, N), forming stable metal complexes, while the target compound’s imidazole may serve as a monodentate ligand unless modified .

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